molecular formula C15H17N3O3S B6995170 Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate

Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate

Cat. No.: B6995170
M. Wt: 319.4 g/mol
InChI Key: PONBCEYIWDCMIS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a pyridine ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole moiety, followed by its coupling with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate involves its interaction with specific molecular targets. The thiazole moiety can bind to metal ions or enzyme active sites, while the pyridine ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate is unique due to the presence of both a thiazole moiety and a pyridine ring, which can provide distinct chemical and biological properties. The combination of these functional groups can enhance its binding affinity to specific molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

tert-butyl 4-[(5-methyl-1,2-thiazole-3-carbonyl)amino]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-7-11(18-22-9)13(19)17-10-5-6-16-12(8-10)14(20)21-15(2,3)4/h5-8H,1-4H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONBCEYIWDCMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)NC2=CC(=NC=C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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